4-(2-Hydroxymethylphenyl)picolinic acid
Description
This compound features a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a 2-hydroxymethylphenyl group at the 4-position. The hydroxymethyl (–CH2OH) group on the phenyl ring introduces hydrogen-bonding capacity and polarity, distinguishing it from other picolinic acid derivatives. Such structural attributes may influence its solubility, stability, and biological activity, as seen in related compounds .
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCQBMLMIGGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxymethylphenyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the hydroxymethyl group. One common method is the Friedel-Crafts alkylation, where picolinic acid is reacted with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(2-Carboxyphenyl)picolinic acid.
Reduction: 4-(2-Hydroxymethylphenyl)picolinic alcohol.
Substitution: 4-(2-Nitrophenyl)picolinic acid or 4-(2-Halophenyl)picolinic acid, depending on the substituent introduced.
Scientific Research Applications
4-(2-Hydroxymethylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the picolinic acid moiety can chelate metal ions, affecting the function of metalloproteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Picolinic Acid Derivatives
*PMPA: Phosphonomethylpicolinic acid
Research Findings and Implications
Substituent Position and Bioactivity: The position of functional groups (e.g., hydroxyl at 2- vs. 4-phenyl) significantly alters bioactivity. For example, 18g (2-hydroxyphenyl) may exhibit stronger hydrogen bonding than 18e (4-hydroxyphenyl) in enzyme inhibition . The hydroxymethyl group in this compound is expected to enhance target binding compared to non-polar analogs like qy17 .
Synthesis Challenges :
- Bulky substituents (e.g., tert-butyl in qy20 ) reduce synthetic yields and complicate purification .
- Electron-withdrawing groups (e.g., –Cl, –CF3) improve reaction efficiency but may require optimization for scale-up .
Future Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
